molecular formula C19H24N4O B7682235 2-cyclopropyl-N-[4-[ethyl(propan-2-yl)amino]phenyl]pyrimidine-4-carboxamide

2-cyclopropyl-N-[4-[ethyl(propan-2-yl)amino]phenyl]pyrimidine-4-carboxamide

Katalognummer B7682235
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: LJTGQZBLHNRFFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-cyclopropyl-N-[4-[ethyl(propan-2-yl)amino]phenyl]pyrimidine-4-carboxamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It is a promising drug candidate for the treatment of cancer and other diseases.

Wirkmechanismus

The adenosine A2A receptor is a G protein-coupled receptor that is involved in many physiological processes, including inflammation and immune response. 2-cyclopropyl-N-[4-[ethyl(propan-2-yl)amino]phenyl]pyrimidine-4-carboxamide binds to the adenosine A2A receptor and prevents the binding of adenosine, which is a natural ligand for the receptor. This leads to the activation of T cells and the suppression of tumor growth. 2-cyclopropyl-N-[4-[ethyl(propan-2-yl)amino]phenyl]pyrimidine-4-carboxamide has also been shown to reduce the production of pro-inflammatory cytokines, which can contribute to the development of cancer.
Biochemical and physiological effects:
2-cyclopropyl-N-[4-[ethyl(propan-2-yl)amino]phenyl]pyrimidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of interferon-gamma, which is a cytokine that plays a key role in the immune response. 2-cyclopropyl-N-[4-[ethyl(propan-2-yl)amino]phenyl]pyrimidine-4-carboxamide has also been shown to increase the activation of T cells and reduce the production of pro-inflammatory cytokines. In addition, 2-cyclopropyl-N-[4-[ethyl(propan-2-yl)amino]phenyl]pyrimidine-4-carboxamide has been shown to inhibit the growth of cancer cells and reduce tumor size in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-cyclopropyl-N-[4-[ethyl(propan-2-yl)amino]phenyl]pyrimidine-4-carboxamide is that it is a small molecule inhibitor, which makes it easier to synthesize and modify compared to larger molecules such as antibodies. 2-cyclopropyl-N-[4-[ethyl(propan-2-yl)amino]phenyl]pyrimidine-4-carboxamide has also been shown to have a favorable pharmacokinetic profile, which means that it is well absorbed and distributed in the body. However, one limitation of 2-cyclopropyl-N-[4-[ethyl(propan-2-yl)amino]phenyl]pyrimidine-4-carboxamide is that it may have off-target effects, which can lead to unwanted side effects. In addition, 2-cyclopropyl-N-[4-[ethyl(propan-2-yl)amino]phenyl]pyrimidine-4-carboxamide may not be effective in all types of cancer or in all patients.

Zukünftige Richtungen

There are several future directions for the research and development of 2-cyclopropyl-N-[4-[ethyl(propan-2-yl)amino]phenyl]pyrimidine-4-carboxamide. One direction is to investigate the combination of 2-cyclopropyl-N-[4-[ethyl(propan-2-yl)amino]phenyl]pyrimidine-4-carboxamide with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is to explore the use of 2-cyclopropyl-N-[4-[ethyl(propan-2-yl)amino]phenyl]pyrimidine-4-carboxamide in other diseases, such as autoimmune disorders and infectious diseases. Additionally, further research is needed to understand the long-term effects of 2-cyclopropyl-N-[4-[ethyl(propan-2-yl)amino]phenyl]pyrimidine-4-carboxamide and to identify potential biomarkers that can predict patient response to the drug.
Conclusion:
2-cyclopropyl-N-[4-[ethyl(propan-2-yl)amino]phenyl]pyrimidine-4-carboxamide is a promising drug candidate for the treatment of cancer and other diseases. Its mechanism of action involves the inhibition of the adenosine A2A receptor, which leads to the activation of T cells and the suppression of tumor growth. 2-cyclopropyl-N-[4-[ethyl(propan-2-yl)amino]phenyl]pyrimidine-4-carboxamide has been shown to have a number of biochemical and physiological effects, and it has several advantages and limitations for lab experiments. There are also several future directions for the research and development of 2-cyclopropyl-N-[4-[ethyl(propan-2-yl)amino]phenyl]pyrimidine-4-carboxamide, which will help to further understand its potential as a therapeutic agent.

Synthesemethoden

The synthesis of 2-cyclopropyl-N-[4-[ethyl(propan-2-yl)amino]phenyl]pyrimidine-4-carboxamide involves several steps, including the preparation of the starting materials, the formation of the pyrimidine ring, and the introduction of the cyclopropyl group. The final product is obtained through a series of purification steps, such as column chromatography and recrystallization. The synthesis of 2-cyclopropyl-N-[4-[ethyl(propan-2-yl)amino]phenyl]pyrimidine-4-carboxamide has been described in detail in several scientific publications.

Wissenschaftliche Forschungsanwendungen

2-cyclopropyl-N-[4-[ethyl(propan-2-yl)amino]phenyl]pyrimidine-4-carboxamide has been extensively studied as a potential cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, lung cancer, and colon cancer. 2-cyclopropyl-N-[4-[ethyl(propan-2-yl)amino]phenyl]pyrimidine-4-carboxamide works by blocking the adenosine A2A receptor, which is overexpressed in many types of cancer. This leads to the activation of T cells and the suppression of tumor growth. 2-cyclopropyl-N-[4-[ethyl(propan-2-yl)amino]phenyl]pyrimidine-4-carboxamide has also been investigated as a treatment for other diseases, such as rheumatoid arthritis and multiple sclerosis.

Eigenschaften

IUPAC Name

2-cyclopropyl-N-[4-[ethyl(propan-2-yl)amino]phenyl]pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-4-23(13(2)3)16-9-7-15(8-10-16)21-19(24)17-11-12-20-18(22-17)14-5-6-14/h7-14H,4-6H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTGQZBLHNRFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2)C3CC3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopropyl-N-[4-[ethyl(propan-2-yl)amino]phenyl]pyrimidine-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.